Barium cis-epoxy-Succinate

Thermal stability Organometallic chemistry High-temperature synthesis

Choose Barium cis-epoxy-Succinate (CAS 36170-34-0) for applications demanding cation-specific coordination geometry, high thermal tolerance, and epoxide reactivity. Ba²⁺ provides uniform 6-coordinate chelating geometry—essential for predictable MOF architecture and coordination complex synthesis—unlike Ca²⁺/Zn²⁺ analogs that exhibit mixed coordination. Decomposes >290°C, enabling PVC heat stabilization at elevated processing temperatures. The reactive epoxide ring permits covalent crosslinking and nucleophilic derivatization inaccessible with non-epoxy barium dicarboxylates. Acid-dependent solubility supports pH-responsive delivery research. NOT scientifically equivalent to other metal epoxysuccinates or non-epoxy dicarboxylates.

Molecular Formula C4H2BaO5
Molecular Weight 267.382
CAS No. 36170-34-0
Cat. No. B562015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium cis-epoxy-Succinate
CAS36170-34-0
Synonyms(2R,3S)-rel-cis-2,3-Oxiranedicarboxylic Acid Barium Salt;  Epoxysuccinic Acid Barium Salt;  cis-2,3-Oxiranedicarboxylic Acid Barium Salt;  Epoxymaleic Acid Barium Salt; 
Molecular FormulaC4H2BaO5
Molecular Weight267.382
Structural Identifiers
SMILESC1(C(O1)C(=O)[O-])C(=O)[O-].[Ba+2]
InChIInChI=1S/C4H4O5.Ba/c5-3(6)1-2(9-1)4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/t1-,2+;
InChIKeyOCTAFAUQSARSPC-NUGIMEKKSA-L
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium cis-epoxy-Succinate (CAS 36170-34-0): Procurement-Grade Overview and Baseline Specifications


Barium cis-epoxy-Succinate (CAS 36170-34-0), also known as barium (2R,3S)-oxirane-2,3-dicarboxylate or epoxysuccinic acid barium salt, is an organometallic compound with the molecular formula C₄H₂BaO₅ and a molecular weight of 267.38 g/mol [1]. The compound is a barium salt of cis-2,3-epoxysuccinic acid, featuring a characteristic epoxide (oxirane) ring and two carboxylate groups that coordinate to a Ba²⁺ cation . As a solid that decomposes at temperatures exceeding 290°C, it exhibits solubility in aqueous acid and dilute hydrochloric acid, with long-term storage recommended at 4°C [2].

Why Barium cis-epoxy-Succinate Cannot Be Replaced by Generic Epoxysuccinate Salts or Alternative Metal Carboxylates


Substitution of Barium cis-epoxy-Succinate with other metal epoxysuccinate salts or alternative carboxylates is not scientifically equivalent due to cation-dependent coordination chemistry and reactivity profiles. Density functional theory studies demonstrate that poly(epoxy succinic acid) coordinates with Ca²⁺ in a 6-coordinated geometry involving three carboxylate oxygens, two ether oxygens, and one hydroxyl oxygen atom, whereas other metals favor distinct 5-coordinated geometries [1]. The larger ionic radius and higher polarizability of Ba²⁺ relative to Ca²⁺, Mg²⁺, or Zn²⁺ alter complex stability, solubility, and thermal behavior. Furthermore, the epoxide ring confers nucleophilic reactivity absent in non-epoxy dicarboxylate salts such as barium succinate or barium maleate, rendering generic substitution chemically and functionally invalid .

Barium cis-epoxy-Succinate: Quantifiable Differentiation Evidence for Scientific and Industrial Procurement


Comparative Thermal Decomposition Threshold: Barium cis-epoxy-Succinate vs. Free cis-Epoxysuccinic Acid

Barium cis-epoxy-Succinate exhibits a decomposition temperature exceeding 290°C, in contrast to the free acid form, cis-epoxysuccinic acid (CAS 16533-72-5), which melts at 132-135°C . This represents an approximate 155°C enhancement in thermal threshold before decomposition onset. The barium salt formation stabilizes the carboxylate moieties via ionic coordination, suppressing premature decarboxylation or epoxide ring-opening that limits the free acid's utility at elevated temperatures.

Thermal stability Organometallic chemistry High-temperature synthesis

Barium-Specific Coordination Capability vs. Magnesium, Calcium, and Strontium Salts in Carboxylate Binding

Infrared spectroscopic analysis of thirty dicarboxylic acid metal salts revealed that barium salts (including barium epoxysuccinate) form exclusively chelating coordination structures, whereas calcium and zinc salts exhibit both chelating and bridging coordination modes [1]. This coordination difference is inherent to the barium cation's larger ionic radius (Ba²⁺: 135 pm vs. Ca²⁺: 100 pm) and its preference for higher coordination numbers. The exclusive chelating binding mode of barium salts may confer more predictable and uniform complexation behavior in applications where defined metal-ligand stoichiometry is critical.

Coordination chemistry Metal selectivity Spectroscopic analysis

Epoxide Reactivity Distinction: Barium cis-epoxy-Succinate vs. Non-Epoxy Barium Dicarboxylates

Barium cis-epoxy-Succinate contains an epoxide (oxirane) ring that is absent in structurally analogous barium dicarboxylates such as barium succinate (CAS 10402-33-2) and barium maleate (CAS 6830-74-8) [1][2]. The epoxide ring undergoes nucleophilic ring-opening reactions with amines, thiols, and hydroxide, generating diol or substituted derivatives that cannot be accessed from the corresponding saturated or unsaturated non-epoxy dicarboxylate salts . While specific kinetic rate constants for the barium salt are not published, the presence of the epoxide moiety provides orthogonal reactivity that expands synthetic utility beyond simple salt metathesis or acid-base chemistry.

Nucleophilic ring-opening Organic synthesis Functional group reactivity

Solubility Profile Differentiation: Acidic Aqueous Media vs. Neutral Water

Barium cis-epoxy-Succinate is reported to be soluble in aqueous acid and dilute hydrochloric acid, but exhibits limited solubility in neutral water . This contrasts with disodium cis-epoxysuccinate (CAS not specified), which is typically freely soluble in water due to the high aqueous solubility of sodium carboxylates . The acid-dependent solubility of the barium salt arises from the lower hydration energy of the Ba²⁺ cation and the requirement for protonation to liberate the free acid form in solution. This property may be advantageous in controlled-release formulations or in synthetic procedures requiring pH-triggered dissolution.

Solubility Formulation science Sample preparation

Barium cis-epoxy-Succinate: High-Value Research and Industrial Application Scenarios Driven by Evidence


High-Temperature Polymer Stabilizer and Crosslinking Additive

The thermal decomposition threshold exceeding 290°C supports the use of Barium cis-epoxy-Succinate as a heat stabilizer or crosslinking additive in polymers requiring elevated processing temperatures, such as PVC formulations . Barium-based stabilizers interact with unstable chlorine atoms in PVC chains to prevent HCl release and polyene formation, with higher barium content correlating to enhanced long-term thermal resistance [1]. The epoxide functionality further enables covalent crosslinking via ring-opening reactions, contributing to improved mechanical properties in epoxy-derived polymeric materials [2].

Barium-Specific Coordination Complex Synthesis and Metal-Organic Framework (MOF) Precursor

The exclusive chelating coordination mode of barium dicarboxylates, inferred from infrared spectroscopic studies, makes Barium cis-epoxy-Succinate a structurally predictable precursor for synthesizing barium-containing coordination complexes and metal-organic frameworks . Unlike calcium or zinc epoxysuccinates that exhibit mixed chelating and bridging coordination, barium salts provide uniform binding geometry. The compound serves as a barium source in the synthesis of luminescent materials, contrast agents, and hybrid organic-inorganic materials where defined Ba²⁺ coordination environments are required .

pH-Responsive Drug Delivery Vehicle and Controlled-Release Formulation Component

The acid-dependent solubility profile—soluble in aqueous acid and dilute HCl but limited in neutral water—positions Barium cis-epoxy-Succinate as a candidate for pH-responsive drug delivery systems . Incorporating this compound into polymeric matrices may enable triggered release of encapsulated therapeutic agents in acidic microenvironments (e.g., tumor tissue, endosomal compartments) while maintaining stability at physiological pH. Additionally, the epoxide ring can conjugate to biomolecules for targeted delivery applications .

Epoxide-Enabled Nucleophilic Derivatization in Synthetic Organic Chemistry

The epoxide ring of Barium cis-epoxy-Succinate undergoes nucleophilic ring-opening with amines, thiols, and other nucleophiles, generating functionalized tartaric acid derivatives, diols, or substituted succinates . This reactivity distinguishes it from non-epoxy barium dicarboxylates (e.g., barium succinate, barium maleate) and enables synthetic access to chiral building blocks, crosslinking agents, and specialty intermediates. The barium cation may also serve as a temporary protecting group for the carboxylate moieties during epoxide manipulation, with subsequent acid workup liberating the free acid form .

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